Cas no 2305526-77-4 (4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)

4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione
- EN300-26589737
- 2305526-77-4
- Z3064879886
- 1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one
- 4-methyl-2-[1-(prop-2-enoyl)piperidin-3-yl]-1lambda6,2-thiazolidine-1,1-dione
-
- インチ: 1S/C12H20N2O3S/c1-3-12(15)13-6-4-5-11(8-13)14-7-10(2)9-18(14,16)17/h3,10-11H,1,4-9H2,2H3
- InChIKey: YXBOGMYZHDDZLZ-UHFFFAOYSA-N
- ほほえんだ: S1(CC(C)CN1C1CN(C(C=C)=O)CCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.11946368g/mol
- どういたいしつりょう: 272.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66.1Ų
4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589737-0.05g |
4-methyl-2-[1-(prop-2-enoyl)piperidin-3-yl]-1lambda6,2-thiazolidine-1,1-dione |
2305526-77-4 | 90% | 0.05g |
$246.0 | 2023-09-13 |
4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報
Introduction to 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1λ6,2-thiazolidine-1,1-dione (CAS No: 2305526-77-4)
4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1λ6,2-thiazolidine-1,1-dione, identified by its CAS number 2305526-77-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the thiazolidinedione class, which is well-documented for its diverse biological activities. The structural framework of this molecule incorporates a piperidine ring substituted with a prop-2-enoyl group, further functionalized with a thiazolidine moiety. Such structural features contribute to its unique chemical properties and potential applications in drug discovery.
The thiazolidine component of the molecule is particularly noteworthy, as it is known for its role in various pharmacological contexts. Thiazolidinediones are commonly associated with insulin sensitization and anti-inflammatory effects, making them valuable in the treatment of metabolic disorders such as diabetes. Additionally, the presence of a piperidine ring enhances the compound's solubility and bioavailability, which are critical factors in drug development. The prop-2-enoyl side chain introduces additional reactivity, enabling various chemical modifications that can fine-tune its biological profile.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the interactions of 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1λ6,2-thiazolidine-1,1-dione with biological targets at an unprecedented level. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, computational docking simulations have demonstrated that this compound can interact with enzymes and receptors involved in metabolic pathways, suggesting its utility in managing conditions related to glucose metabolism and inflammation.
In parallel, experimental investigations have begun to unravel the pharmacological effects of this compound. Preliminary in vitro studies have shown that 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1λ6,2-thiazolidine-1,1-dione exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. This aligns with the broader therapeutic potential of thiazolidinediones and underscores the importance of further exploration. The compound's ability to modulate these enzymatic pathways could make it a candidate for treating chronic inflammatory diseases, where inflammation is a key pathological feature.
The synthesis of 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1λ6,2-thiazolidine-1,1-dione represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and ring-closing reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the piperidine ring through nucleophilic substitution followed by condensation reactions to introduce the thiazolidine moiety. The propenoyl group is typically introduced via an aldol condensation or similar reaction protocols, ensuring high yield and purity.
The chemical stability of this compound under various conditions has also been a focus of research. Studies have examined its behavior under physiological pH conditions as well as exposure to light and oxygen. These stability assessments are crucial for determining its suitability for formulation into pharmaceutical products. Furthermore, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the synthesized compound.
From a regulatory perspective, the development of 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1λ6,2-thiazolidine-1,1-dione adheres to stringent guidelines set forth by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that all aspects of drug development—ranging from synthesis to preclinical testing—are conducted with rigor and transparency. Compliance with these standards is essential for advancing this compound through clinical trials and towards potential market approval.
The potential applications of 4-methyl-2-1-(propenoylpiperidinylthiazolidinedione) extend beyond metabolic disorders. Emerging research suggests that it may also have neuroprotective properties due to its ability to interact with receptors involved in neuronal signaling pathways. This opens up avenues for exploring its use in neurodegenerative diseases where inflammation and metabolic dysregulation play significant roles. Additionally, its structural motif suggests compatibility with drug delivery systems designed for targeted therapy.
The role of computational tools in optimizing derivatives of 4-methyl--(propenoylpiperidinyl)thiazolidinedione cannot be overstated. Machine learning algorithms have been particularly effective in predicting how small modifications to the molecular structure can influence biological activity. These predictions guide synthetic efforts towards producing analogs with enhanced potency or reduced side effects. Such high-throughput virtual screening accelerates the drug discovery process significantly compared to traditional trial-and-error methods.
In conclusion,4-methyl--(propenoylpiperidinyl)thiazolidinedione (CAS No: 2305526–77–4) stands out as a promising candidate for further pharmacological exploration due to its unique structural features and demonstrated biological activities. Its synthesis exemplifies modern organic chemistry techniques while its potential applications span multiple therapeutic areas including metabolism disorders,neuroprotection,and inflammation management,highlighting its versatility as a pharmacological scaffold,underscoring why it has attracted considerable scientific interest,making it an exciting area for future research directions,and reinforcing why continued investigation into this class of compounds remains vital for advancing medicinal chemistry toward novel therapeutic solutions.
2305526-77-4 (4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione) 関連製品
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